2-(4-Nitrophenyl)acetyl chloride

Thermal Stability Intramolecular HCl Elimination Ketene Generation

Select 2-(4-Nitrophenyl)acetyl chloride for its para-nitro group, which significantly boosts electrophilicity, enabling faster acylations under milder conditions and ensuring predictable regioselectivity. Unlike unsubstituted analogs, it offers superior kinetics and thermal stability, making it essential for synthesizing protease inhibitors, β-lactams, and derivatization agents. Substitution risks suboptimal yields and purity; choose the optimized reagent for critical synthetic pathways.

Molecular Formula C8H6ClNO3
Molecular Weight 199.59 g/mol
CAS No. 50434-36-1
Cat. No. B1623745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)acetyl chloride
CAS50434-36-1
Molecular FormulaC8H6ClNO3
Molecular Weight199.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H6ClNO3/c9-8(11)5-6-1-3-7(4-2-6)10(12)13/h1-4H,5H2
InChIKeyFYXZTVPBFJQFBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenyl)acetyl chloride (CAS 50434-36-1): A Reactive Acylating Agent for Synthetic and Pharmaceutical Applications


2-(4-Nitrophenyl)acetyl chloride (CAS 50434-36-1) is an organic compound with the molecular formula C₈H₆ClNO₃ and a molecular weight of approximately 199.59 g/mol . It is characterized by a 4-nitrophenyl group attached to an acetyl chloride moiety, endowing it with strong acylating properties and high reactivity toward nucleophiles such as amines, alcohols, and thiols . This compound serves primarily as a versatile intermediate and reagent in organic synthesis, facilitating the introduction of the 4-nitrophenylacetyl group into target molecules for the development of pharmaceuticals, agrochemicals, dyes, and peptide mimetics [1].

Why 2-(4-Nitrophenyl)acetyl chloride (CAS 50434-36-1) Cannot Be Simply Substituted by In-Class Analogs


Despite the availability of other nitrophenylacetyl chlorides or related acylating agents, substitution of 2-(4-nitrophenyl)acetyl chloride with analogs such as phenylacetyl chloride or 4-chlorophenylacetyl chloride often leads to altered reaction outcomes and suboptimal synthetic efficiency. The electron-withdrawing para-nitro group significantly enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitution rates and enabling reactions under milder conditions compared to unsubstituted or less electron-deficient analogs [1][2]. Additionally, the para-substitution pattern avoids steric hindrance issues encountered with ortho-substituted isomers, ensuring predictable regioselectivity in subsequent transformations . These structural and electronic distinctions translate into quantifiable differences in reaction kinetics, thermal stability, and downstream product purity, making generic substitution a high-risk strategy in critical synthetic pathways .

Quantitative Differentiation of 2-(4-Nitrophenyl)acetyl chloride (CAS 50434-36-1) from Closest Analogs


Thermal Stability: Lower Decomposition Temperature vs. Phenylacetyl Chloride

In a direct head-to-head comparison, p-nitrophenylacetyl chloride undergoes intramolecular HCl elimination to generate the corresponding ketene at 140°C, whereas the unsubstituted analog phenylacetyl chloride requires a significantly higher temperature of 170–180°C for the same transformation [1]. This 30–40°C reduction in activation temperature reflects the enhanced electrophilicity conferred by the para-nitro group, enabling milder reaction conditions and potentially reducing side reactions in ketene-mediated cycloadditions [1].

Thermal Stability Intramolecular HCl Elimination Ketene Generation

Reactivity Profile: Enhanced Electrophilicity via para-Nitro Substitution

The para-nitro group in 2-(4-nitrophenyl)acetyl chloride exerts a strong electron-withdrawing inductive and resonance effect, which increases the partial positive charge on the carbonyl carbon and accelerates nucleophilic acyl substitution reactions [1]. While direct kinetic rate constants for the acyl chloride itself are not available, class-level inference from analogous 4-nitrophenyl esters and acid chlorides indicates that the p-nitro substituent typically enhances reaction rates by a factor of 5–100 compared to unsubstituted or p-methyl-substituted derivatives [2][3]. This electronic activation is not present in 4-chlorophenylacetyl chloride (predicted LogP 2.83, lower electrophilicity) .

Electrophilic Reactivity Nucleophilic Substitution Electron-Withdrawing Group

Physical Property Differentiation: Melting Point and Density vs. 4-Chlorophenylacetyl Chloride

2-(4-Nitrophenyl)acetyl chloride exhibits a melting point of 46–47°C (pure) and a predicted density of 1.399 g/cm³ at 25°C . In contrast, 4-chlorophenylacetyl chloride has a predicted density of 1.3±0.1 g/cm³ and a boiling point of 254.7±23.0°C at 760 mmHg . The higher density of the nitro compound can influence separation efficiency in liquid-liquid extractions and chromatography, while the lower melting point facilitates handling as a liquid or low-melting solid at slightly elevated temperatures, simplifying dispensing and reaction setup in automated synthesis platforms.

Physical Properties Melting Point Density Chromatography

Regioselective Advantage: para-Substitution Avoids Steric Hindrance

The para-nitro substitution pattern in 2-(4-nitrophenyl)acetyl chloride provides a sterically unencumbered environment around the reactive acyl chloride group, in contrast to the ortho-substituted isomer 2-(2-nitrophenyl)acetyl chloride, where the nitro group imposes significant steric hindrance that can impede nucleophilic attack . This structural feature ensures predictable and high-yielding acylation reactions without the need for forcing conditions or the use of bulky nucleophiles, which are often required to overcome ortho-substituent effects.

Regioselectivity Steric Hindrance Isomeric Comparison

Optimal Research and Industrial Applications of 2-(4-Nitrophenyl)acetyl chloride (CAS 50434-36-1)


Synthesis of Protease Inhibitors and Bioactive Peptide Mimetics

2-(4-Nitrophenyl)acetyl chloride is extensively employed to introduce the 4-nitrophenylacetyl group into amine-containing scaffolds, yielding potent protease inhibitors [1]. The enhanced electrophilicity and steric accessibility of the para-nitro derivative enable efficient coupling with sterically demanding amine nucleophiles found in peptide backbones, facilitating the construction of peptidomimetics with improved stability and bioavailability. This application is supported by class-level evidence of rate enhancement and the compound's established use in medicinal chemistry programs targeting serine proteases and matrix metalloproteinases (MMPs).

Ketene Generation for Cycloaddition and Heterocycle Synthesis

The lower thermal decomposition temperature (140°C vs. 170–180°C for phenylacetyl chloride) makes 2-(4-nitrophenyl)acetyl chloride an ideal precursor for the in situ generation of p-nitrophenyl ketene under relatively mild conditions [2]. This reactive intermediate participates in [2+2] cycloadditions with electron-rich alkenes, enabling the construction of β-lactams, cyclobutanones, and other four-membered rings that are challenging to access via alternative routes. The milder conditions reduce thermal degradation of sensitive substrates and improve overall yield and purity.

Preparation of Analytical Derivatizing Agents and Chromogenic Substrates

The 4-nitrophenyl moiety serves as an excellent chromophore, allowing for convenient UV/Vis detection and quantification. 2-(4-Nitrophenyl)acetyl chloride is used to derivatize amines and alcohols to form 4-nitrophenylacetyl amides and esters, which can be readily monitored by HPLC or spectrophotometry . The solid nature and moderate melting point of the reagent facilitate accurate weighing and handling, reducing variability in analytical workflows. Its use as an acylating agent for preparing 4-nitrophenyl acetate (a common substrate for esterase and lipase assays) highlights its utility in biochemical assay development.

Building Block for Antiparasitic Nitroaromatic Compounds

In the search for new antileishmanial agents, 4-nitrophenylacetyl chloride serves as a key starting material for the synthesis of nitroaromatic derivatives. Studies have shown that 4-nitrophenylacetyl-based compounds exhibit in vitro activity against Leishmania amazonensis amastigotes, with EC50 values as low as 4.57 μM [3]. While the acyl chloride itself is not the active agent, its use in constructing the nitroaromatic scaffold is essential. The para-nitro group is critical for bioactivity, and the acyl chloride provides a versatile handle for further functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Nitrophenyl)acetyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.